Flavin adenine dinucleotide disodium

Catalog No.
S527718
CAS No.
84366-81-4
M.F
C27H31N9Na2O15P2
M. Wt
847.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavin adenine dinucleotide disodium

CAS Number

84366-81-4

Product Name

Flavin adenine dinucleotide disodium

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

Molecular Formula

C27H31N9Na2O15P2

Molecular Weight

847.5 g/mol

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1

InChI Key

XLRHXNIVIZZOON-WFUPGROFSA-L

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Dinucleotide, Flavin-Adenine, FAD, Flavin Adenine Dinucleotide, Flavin-Adenine Dinucleotide, Flavitan

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+]

Description

The exact mass of the compound Flavin adenine dinucleotide disodium is 829.121 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Riboflavin. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FADHNa₂ is a water-soluble coenzyme derived from vitamin B2 (riboflavin) []. It plays a vital role in cellular respiration by acting as an electron carrier in numerous enzymatic reactions []. Notably, FADHNa₂ is obtained from flavin mononucleotide (FMN) through the addition of an adenosine diphosphate (ADP) group [].


Molecular Structure Analysis

FADHNa₂ possesses a complex structure with three main components:

  • Flavin ring: This core structure contains a heterocyclic aromatic ring system derived from riboflavin. It's responsible for the redox activity of the molecule [].
  • Ribose sugar: This pentose sugar links the flavin ring to the ADP moiety [].
  • Adenosine diphosphate (ADP): This adenine nucleotide provides a binding site for enzymes and facilitates electron transfer [].

The key feature of FADHNa₂ is its ability to reversibly accept and donate electrons due to the flavin ring's ability to change its oxidation state [].


Chemical Reactions Analysis

Succinate Dehydrogenase Reaction:

Succinate dehydrogenase, a key enzyme in the citric acid cycle, utilizes FADHNa₂ as a cofactor. During this reaction, succinate is oxidized to fumarate, with FADHNa₂ accepting two electrons and a proton from succinate [].

(Equation):

Succinate + FADHNa₂ → Fumarate + FADH⁻ + H⁺


Physical And Chemical Properties Analysis

  • Appearance: Yellow powder []
  • Solubility: Highly soluble in water (50 mg/mL) []
  • Melting Point: Not applicable (decomposes on heating) []
  • Storage: -20°C (prevents degradation) []

FADHNa₂ functions as an electron carrier in numerous enzymatic reactions. When FADHNa₂ accepts electrons, it gets reduced to FADH⁻. Enzymes can then regenerate FADHNa₂ by transferring the electrons to other molecules in the electron transport chain []. This electron transfer process fuels cellular energy production (ATP synthesis) through oxidative phosphorylation [].

Redox Cofactor in Enzyme Studies

FAD functions as a redox cofactor in numerous enzymes, facilitating electron transfer reactions within cells [1]. Researchers utilize FAD to study the mechanisms and regulation of these enzymes. By adding or removing FAD from purified enzymes, scientists can analyze their activity and understand their role in specific metabolic pathways [2]. Additionally, FAD's fluorescent properties allow researchers to monitor enzyme activity in real-time using techniques like fluorescence spectroscopy [3].

[1] ()[2] ()[3] ()

Cellular Signaling and Apoptosis Research

FAD is implicated in cellular signaling pathways, particularly those related to apoptosis (programmed cell death). Research suggests that FAD interacts with proteins like apoptosis-inducing factor 2 (AIF-M2) to regulate cell death processes [4]. Scientists utilize FAD to investigate the mechanisms by which cells undergo apoptosis under various conditions. By manipulating FAD levels or studying its interactions with apoptotic proteins, researchers can gain insights into potential therapeutic strategies for diseases involving abnormal cell death [5].

[4] ()[5] ()

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

829.121

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67U7UHJ04C

Other CAS

146-14-5
84366-81-4

Dates

Modify: 2023-08-15
1: Jahn K, Buschmann V, Hille C. Simultaneous Fluorescence and Phosphorescence Lifetime Imaging Microscopy in Living Cells. Sci Rep. 2015 Sep 22;5:14334. doi: 10.1038/srep14334. PubMed PMID: 26390855; PubMed Central PMCID: PMC4585718.

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